(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
Brand Name:
Vulcanchem
CAS No.:
112022-83-0
VCID:
VC0052823
InChI:
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m1/s1
SMILES:
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Molecular Formula:
C18H20BNO
Molecular Weight:
277.2 g/mol
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)
CAS No.: 112022-83-0
Reference Standards
VCID: VC0052823
Molecular Formula: C18H20BNO
Molecular Weight: 277.2 g/mol
CAS No. | 112022-83-0 |
---|---|
Product Name | (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) |
Molecular Formula | C18H20BNO |
Molecular Weight | 277.2 g/mol |
IUPAC Name | (3aR)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole |
Standard InChI | InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m1/s1 |
Standard InChIKey | VMKAFJQFKBASMU-QGZVFWFLSA-N |
Isomeric SMILES | B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES | B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES | B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Synonyms | (3aR)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole; (R)-(+)-2-Methyl-CBS-oxazaborolidine; (R)-2-Methyl-CBS-oxazaborolidine; (R)-Me-CBS; (R)-Me-Corey-Bakshi-Shibata reagent; (R)-Methyl-CBS; (R)-Tetrahydro-1-methyl-3,3-diphen |
PubChem Compound | 9838490 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume